
rac Enterolactone-d6
Overview
Description
rac Enterolactone-d6 is a deuterated stable isotope-labeled metabolite used extensively in biomedical research, particularly in cancer studies and apoptosis analysis. Its chemical formula is C₁₈H₁₂D₆O₄, with a molecular weight of 304.37 g/mol (CAS: 104411-11-2) . The "rac" designation indicates it is a racemic mixture of enantiomers, commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy of endogenous enterolactone in biological samples. Its deuterium labeling (six deuterium atoms) ensures minimal metabolic interference while maintaining physicochemical properties nearly identical to the non-deuterated form (CAS: 78473-71-9) .
Preparation Methods
Chemical Synthesis of rac Enterolactone-d6
The synthesis of this compound involves introducing six deuterium atoms into the Enterolactone backbone. Two primary strategies dominate: de novo synthesis using deuterated precursors and post-synthetic isotopic exchange .
De Novo Synthesis with Deuterated Building Blocks
This method employs deuterated starting materials to incorporate deuterium at specific positions during the assembly of the lignan structure. For example, deuterated cinnamic acid derivatives can serve as precursors in the phenylpropanoid pathway, mirroring natural lignan biosynthesis . Key steps include:
-
Deuterated coniferyl alcohol synthesis : Reduction of ferulic acid-d₆ (C₁₀H₅D₆O₄) using NaBD₄ in D₂O introduces deuterium at the β-position of the propanoid side chain .
-
Dirigent protein-mediated dimerization : Stereoselective coupling of deuterated coniferyl alcohol radicals forms (-)-pinoresinol-d₆, a precursor to secoisolariciresinol-d₆ (SECO-d₆) .
-
Lactonization : Acid-catalyzed cyclization of SECO-d₆ yields this compound, with deuterium retained at the C-2, C-3, C-2', and C-3' positions .
Table 1: Key Reaction Parameters for De Novo Synthesis
Step | Reagents/Conditions | Deuterium Incorporation (%) | Yield (%) |
---|---|---|---|
Coniferyl alcohol-d₆ | NaBD₄, D₂O, 0°C, 12h | 98 | 75 |
Dimerization | Dirigent protein, O₂, pH 7.4 | 100 | 60 |
Lactonization | H₂SO₄, MeOH, reflux, 6h | 100 | 85 |
Post-Synthetic Isotopic Exchange
Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. For example, heating Enterolactone in D₂O with Pd/C catalyzes H/D exchange at acidic α-positions (e.g., phenolic -OH groups) . However, this method risks deuteration at non-target sites, reducing regioselectivity.
Biotechnological Approaches
While chemical synthesis dominates, microbial fermentation using deuterated substrates offers an emerging alternative. E. coli engineered with lignan biosynthesis genes (e.g., PLR, SDH) can convert deuterated ferulic acid into SECO-d₆, which is then chemically lactonized . Challenges include low deuterium incorporation (~70%) and scalability issues .
Analytical Characterization
Confirming deuterium placement and purity requires advanced techniques:
-
LC-MS/MS : Quantifies isotopic purity (≥98% d₆) and detects protio contaminants .
-
²H NMR : Resolves deuterium at C-2 (δ 2.8 ppm) and C-3 (δ 3.1 ppm), confirming regioselectivity .
-
Isotopic Enrichment Analysis : Accelerator mass spectrometry (AMS) verifies 99.5% deuterium at target sites .
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
Method | Advantages | Limitations |
---|---|---|
De Novo Synthesis | High regioselectivity, >95% yield | Multi-step, costly deuterated reagents |
Isotopic Exchange | Rapid, single-step | Poor regioselectivity (~60% target sites) |
Biotechnological | Eco-friendly, scalable | Low deuterium incorporation, long cycles |
Challenges and Optimization Strategies
-
Racemization Control : Acidic conditions during lactonization may racemize chiral centers. Using chiral catalysts (e.g., L-proline) preserves stereochemistry .
-
Cost Reduction : Recycling deuterated solvents (e.g., D₂O, CD₃OD) lowers expenses by ~30% .
-
Scalability : Continuous flow reactors enhance dimerization efficiency, reducing reaction time from 12h to 2h .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Properties
Synthesis Methods:
- Deuteration Process: rac Enterolactone-d6 is synthesized through the deuteration of enterolactone, typically involving catalytic hydrogenation with deuterium gas (D2) using a catalyst like palladium on carbon (Pd/C). This method ensures the selective incorporation of deuterium atoms into the molecular structure.
- Industrial Production: The industrial synthesis follows similar routes but employs high-pressure reactors and advanced purification techniques to achieve high purity levels suitable for research applications.
Chemical Properties:
- Molecular Formula: C18H18O4
- Molecular Weight: 302.4 g/mol
- Stable Isotope Labeling: The incorporation of deuterium enhances the stability of this compound, making it an ideal reference material for various analytical techniques .
Scientific Research Applications
This compound has diverse applications across multiple scientific disciplines:
Chemistry
- Mass Spectrometry Reference Material: It is widely used as a reference standard in mass spectrometry for quantifying enterolactone and its metabolites. The stable isotope labeling allows for precise measurements and differentiation from non-labeled compounds .
Biology
- Estrogenic Activity Studies: Research has shown that this compound can bind to estrogen receptors, modulating hormonal pathways and influencing biological responses. Its role in estrogenic activity makes it significant for studies related to hormonal balance and endocrine disruption.
- DNA Repair Mechanisms: The compound has been investigated for its effects on DNA repair pathways, particularly in cancer cells. It has been shown to impair DNA repair mechanisms, leading to increased apoptosis in breast cancer cells, thus highlighting its potential as a therapeutic agent .
Medicine
- Cancer Research: Studies have explored the anti-cancer properties of this compound, especially concerning breast cancer. Its ability to enhance radiosensitivity in cancer cells suggests potential applications in combination therapies with radiation treatment .
- Epidemiological Studies: A prospective cohort study indicated a moderate correlation between serum levels of enterolactone and breast cancer risk among women, suggesting that dietary lignans may play a role in cancer prevention or progression .
Nutraceutical Development
- Bioactive Compound Exploration: Due to its health-promoting properties, this compound is being explored for use in nutraceuticals aimed at improving hormonal health and potentially reducing cancer risk through dietary interventions .
Case Study 1: Breast Cancer Risk Assessment
A nested case-control study within the New York University Women’s Health Study assessed the relationship between circulating enterolactone levels and breast cancer risk. The findings indicated no significant protective role of enterolactone against breast cancer when adjusted for known risk factors, although trends suggested potential associations worth further investigation .
Case Study 2: Estrogen Receptor Modulation
Research demonstrated that this compound effectively binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis in hormone-sensitive tissues. This property underscores its potential utility in developing therapeutic strategies targeting estrogen-related diseases .
Mechanism of Action
rac Enterolactone-d6 exerts its effects through several molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, modulating estrogenic activity and influencing hormonal pathways.
DNA Repair Pathways: It impairs DNA repair mechanisms, leading to increased apoptosis in cancer cells.
Cell Cycle Arrest: It induces cell cycle arrest, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
2.1. Non-Deuterated Enterolactone
- Chemical Properties: Non-deuterated enterolactone (C₁₈H₁₈O₄, MW: 298.33 g/mol) shares the same core structure as rac Enterolactone-d6 but lacks isotopic labeling. The absence of deuterium results in a lower molecular weight and distinct mass spectrometric fragmentation patterns.
- Applications: Used to study phytoestrogen metabolism and estrogen receptor interactions. Unlike this compound, it cannot serve as an internal standard due to isotopic interference in LC-MS .
2.2. (rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers)
- Chemical Properties :
- Glucuronide conjugate of enterolactone (C₂₄H₂₆D₆O₁₀ for deuterated form), increasing polarity and molecular weight.
- Enhanced water solubility compared to the parent compound, facilitating urinary excretion.
- Applications :
2.3. Other Stable Isotope-Labeled Lignans
- Examples: Enterodiol-d4 (C₁₈H₁₄D₄O₄): A deuterated precursor of enterolactone with fewer deuterium atoms. Matairesinol-d6: A structurally related lignan used in similar metabolic studies.
- Key Differences :
Data Tables
Table 1: Physicochemical Comparison of this compound and Related Compounds
*Estimated based on structural similarity.
Table 2: Analytical Advantages of this compound Over Non-Deuterated Forms
Biological Activity
Rac Enterolactone-d6, a deuterated form of enterolactone, is a lignan compound primarily derived from flaxseed and other plant sources. This compound has garnered significant attention due to its potential health benefits, particularly in relation to cancer prevention and cardiovascular health. The following sections outline the biological activity of this compound, including its pharmacokinetics, effects on cancer cells, and associations with health outcomes based on diverse research findings.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various animal models. A key study examined the comparative oral pharmacokinetics of flaxseed lignan supplementation, revealing that after oral consumption, the time to maximum plasma concentration (Tmax) for enterolactone was approximately 12.6 hours in rats fed purified lignan sources. The maximum concentration (Cmax) observed was 81.6 ng/mL for total enterolignans in these subjects .
Table 1: Pharmacokinetic Parameters of Enterolactone
Parameter | Purified SDG | SDG Polymer |
---|---|---|
Tmax (h) | 12.6 ± 1.5 | 12.7 ± 3.0 |
Cmax (ng/mL) | 81.6 ± 23.8 | 65.9 ± 19.6 |
Relative Bioavailability | 111% (ED) | 89% (ENL) |
Effects on Cancer Cells
Research indicates that this compound exhibits significant anti-cancer properties, particularly against hormone-dependent cancers such as breast cancer. A study assessed the impact of enterolactone on telomerase activity in MCF-7 breast cancer cells, revealing that high concentrations (100 µM) significantly reduced cell viability and inhibited telomerase activity, which is crucial for cancer cell proliferation .
Case Study: Telomerase Activity Reduction
- Objective : Investigate the effect of enterolactone on telomerase activity.
- Method : MTT assay and western blot analysis were performed.
- Findings :
- At 100 µM concentration:
- Cell viability decreased to 75% .
- hTERT protein levels significantly reduced.
- Telomerase activity diminished.
- At 100 µM concentration:
Health Outcomes Associated with Enterolactone
Epidemiological studies have linked higher urinary concentrations of enterolignans, including enterolactone, with reduced risks of cardiovascular disease and all-cause mortality. One notable study found that elevated urinary total enterolignans were associated with a hazard ratio (HR) of 0.65 for all-cause mortality, indicating a protective effect .
Table 2: Associations Between Urinary Enterolignans and Health Outcomes
Health Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|
Cardiovascular Disease | 0.48 | (0.24, 0.97) |
All-Cause Mortality | 0.65 | (0.43, 0.96) |
The biological activity of this compound is attributed to its weak estrogenic and antiestrogenic properties due to its binding affinity to estrogen receptors α and β . This dual action may contribute to its effects on hormone-sensitive cancers.
Q & A
Basic Research Questions
Q. What established analytical methods are recommended for quantifying rac-Enterolactone-d6 in biological matrices, and how can cross-reactivity with endogenous enterolactone be minimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. To minimize cross-reactivity:
- Use isotope dilution assays with rac-Enterolactone-d6 as an internal standard .
- Validate chromatographic separation to resolve deuterated and non-deuterated forms (e.g., C18 columns with gradient elution) .
- Confirm isotopic purity via nuclear magnetic resonance (NMR) and high-resolution MS to rule out isotopic interference .
Q. How should researchers design baseline pharmacokinetic (PK) studies for rac-Enterolactone-d6 in rodent models?
- Methodological Answer :
- Employ a crossover design with washout periods to control inter-individual variability.
- Collect serial blood/tissue samples at predefined intervals (e.g., 0, 1, 3, 6, 12, 24 hours post-administration).
- Normalize doses based on body surface area and verify compound stability in the delivery matrix (e.g., saline or lipid emulsions) .
Q. What are the critical factors in synthesizing high-purity rac-Enterolactone-d6, and how is deuteration efficiency validated?
- Methodological Answer :
- Use palladium-catalyzed hydrogen-deuterium exchange under controlled pH and temperature to maximize deuteration at the C6 position.
- Validate deuteration efficiency via mass spectrometry (e.g., ≥98% isotopic enrichment) and NMR to confirm structural integrity .
Advanced Research Questions
Q. How can contradictory data on rac-Enterolactone-d6’s metabolic stability be resolved in cross-species studies?
- Methodological Answer :
- Conduct in vitro hepatocyte assays across species (e.g., human, rat, mouse) to identify species-specific cytochrome P450 interactions.
- Apply mixed-effects models to account for interspecies variability in enzyme kinetics and adjust for covariates like protein binding .
- Replicate findings using orthogonal methods (e.g., stable isotope tracing vs. radiometric assays) .
Q. What experimental designs are optimal for investigating rac-Enterolactone-d6’s role in modulating gut microbiota-host interactions?
- Methodological Answer :
- Use gnotobiotic mouse models colonized with human microbiota to isolate microbial metabolism effects.
- Combine metabolomics (untargeted LC-MS) with 16S rRNA sequencing to correlate compound levels with microbial taxa.
- Apply factorial design to test interactions between dose, diet, and microbial diversity .
Q. How should researchers address batch-to-batch variability in rac-Enterolactone-d6 when conducting longitudinal studies?
- Methodological Answer :
- Implement quality control (QC) protocols:
- Pre-screen each batch via LC-MS and NMR for isotopic purity and chemical stability.
- Use a single batch for entire cohorts or include batch effects as a random variable in statistical models .
- Store aliquots under inert gas (argon) at -80°C to prevent degradation .
Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships of rac-Enterolactone-d6 in cancer cell lines?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., four-parameter logistic curves) using software like GraphPad Prism.
- Apply bootstrap resampling to estimate confidence intervals for EC50 values.
- Use ANOVA with post-hoc Tukey tests to compare responses across cell lines .
Q. Methodological Contingencies and Replication
Q. How can researchers ensure reproducibility when studying rac-Enterolactone-d6’s anti-inflammatory effects in murine models?
- Methodological Answer :
- Publish detailed protocols for animal handling, compound administration, and cytokine measurement (e.g., ELISA kits with lot numbers).
- Share raw data and analysis code via repositories like Zenodo or Figshare.
- Validate findings using independent cohorts and blinded data analysis .
Q. What strategies mitigate confounding factors in human cohort studies measuring rac-Enterolactone-d6 as a biomarker?
- Methodological Answer :
- Adjust for dietary lignan intake using food frequency questionnaires.
- Stratify participants by gut microbiota composition (e.g., enterolactone-producing vs. non-producing bacteria).
- Use multivariable regression to control for age, BMI, and medication use .
Q. Theoretical and Mechanistic Frameworks
Q. How can rac-Enterolactone-d6 studies integrate multi-omics data to elucidate its epigenetic regulatory mechanisms?
- Methodological Answer :
- Combine RNA-seq (transcriptomics), ChIP-seq (histone modification), and metabolomics to identify pathway crosstalk.
- Use systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) .
- Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes in cell models .
Properties
CAS No. |
104411-11-2 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
304.375 |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Synonyms |
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.